REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[CH3:7][N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[CH3:13][O:14][C:15](=[O:23])[C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][CH:17]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[OH-].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].CN(C)C=O>[CH3:13][O:14][C:15](=[O:23])[C:16]1[CH:21]=[CH:20][C:19]([C:12]2[N:8]([CH3:7])[CH:9]=[N:10][CH:11]=2)=[CH:18][CH:17]=1 |f:0.1.2,6.7,8.9.10|
|
Name
|
Cs2CO3
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)I)=O
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at 140° C. for 24 hrs and an additional 16 hrs at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester was prepared
|
Type
|
CUSTOM
|
Details
|
In a flask was dried
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (5% MeOH/CHCl3)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C=1N(C=NC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |